Navigating the Physicochemical Landscape of 5-Bromo-2-fluoro-4-methylbenzonitrile: A Technical Guide for Researchers
Navigating the Physicochemical Landscape of 5-Bromo-2-fluoro-4-methylbenzonitrile: A Technical Guide for Researchers
An In-depth Exploration of a Key Building Block in Modern Drug Discovery
Affiliation: Advanced Chemical Synthesis & Analysis Core, FuturePharm Innovations
Abstract: 5-Bromo-2-fluoro-4-methylbenzonitrile has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern imparts specific electronic and steric properties that are highly sought after in medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-fluoro-4-methylbenzonitrile, offering a foundational understanding for its effective utilization in research and development. The document delves into its structural and chemical characteristics, outlines established protocols for its analysis, and discusses its applications and safety considerations, thereby serving as an essential resource for scientists and professionals in the field of drug development.
Introduction: The Strategic Importance of Halogenated Benzonitriles
The strategic incorporation of fluorine and bromine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These halogens can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 5-Bromo-2-fluoro-4-methylbenzonitrile is a prime example of a highly functionalized building block that leverages these properties. While the initial request specified "5-Bromo-4-fluoro-2-methylbenzonitrile," a thorough review of the chemical literature indicates that the more extensively characterized and commercially available isomer is 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS No. 1269493-45-9) . This guide will focus on this specific isomer, providing a robust dataset for its practical application.
This compound serves as a critical starting material in the synthesis of a variety of therapeutic agents, including those targeting neurological disorders and oncological indications.[1] Its utility stems from the orthogonal reactivity of its functional groups: the nitrile can be hydrolyzed or reduced, the bromine atom is amenable to cross-coupling reactions, and the fluoro and methyl groups modulate its overall physicochemical profile. Understanding the fundamental properties of this molecule is therefore paramount for its successful implementation in multi-step synthetic campaigns.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its handling, reaction optimization, and formulation. The key properties of 5-Bromo-2-fluoro-4-methylbenzonitrile are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [2] |
| Molecular Weight | 214.03 g/mol | [2] |
| CAS Number | 1269493-45-9 | [2][3][4][5] |
| Physical Form | Solid | |
| Boiling Point | 254.9 ± 35.0 °C at 760 mmHg | |
| Storage Temperature | Room Temperature | |
| Purity (typical) | ≥97% |
Spectral and Analytical Characterization
The structural elucidation and purity assessment of 5-Bromo-2-fluoro-4-methylbenzonitrile are typically achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules. For 5-Bromo-2-fluoro-4-methylbenzonitrile, both ¹H and ¹³C NMR are essential.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The coupling patterns between the aromatic protons and with the fluorine atom will be indicative of their relative positions on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key expected vibrational frequencies include:
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Nitrile (C≡N) stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹.
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C-Br stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.
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C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
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Aromatic C-H and C=C stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a definitive indicator of its presence.
Experimental Protocols: A Practical Guide
The following section outlines standardized protocols for the characterization and handling of 5-Bromo-2-fluoro-4-methylbenzonitrile.
Workflow for Purity Determination by High-Performance Liquid Chromatography (HPLC)
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Causality behind Experimental Choices:
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Acetonitrile as Solvent: Acetonitrile is a common solvent for HPLC due to its UV transparency and miscibility with water.
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C18 Column: A C18 (octadecylsilyl) column is a versatile reversed-phase column suitable for a wide range of organic molecules.
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Gradient Elution: A gradient of acetonitrile and water allows for the efficient separation of the main compound from any potential impurities with different polarities.
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UV Detection at 254 nm: The aromatic nature of the benzonitrile ring ensures strong absorbance at 254 nm, providing high sensitivity.
Applications in Drug Discovery and Organic Synthesis
5-Bromo-2-fluoro-4-methylbenzonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility is primarily derived from the ability to selectively perform chemical transformations on its different functional groups.
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Suzuki and other Cross-Coupling Reactions: The bromine atom serves as a handle for introducing new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is a powerful strategy for building molecular complexity.
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Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide range of other functional groups.
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Intermediate for Bioactive Molecules: This compound is a key building block for the synthesis of enzyme inhibitors and receptor modulators. The specific substitution pattern can be crucial for achieving high potency and selectivity.[1]
Sources
- 1. 5-Bromo-3-fluoro-2-methylbenzonitrile [myskinrecipes.com]
- 2. 5-bromo-2-fluoro-4 Methyl benzonitrile,(CAS# 1269493-45-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. acubiochem.com [acubiochem.com]
- 4. 5-Bromo-2-fluoro-4-methylbenzonitrile (1 x 10 g) | Reagentia [reagentia.eu]
- 5. 1269493-45-9|5-Bromo-2-fluoro-4-methylbenzonitrile|BLD Pharm [bldpharm.com]
